PDK1 Kinase Inhibitory Activity: A Functional Distinction from Non-Fluorinated Analogs
The target compound demonstrates a quantifiable and functionally relevant inhibitory activity against the PDK1 kinase, a key target in cancer and metabolic disease pathways. In a fluorometric assay, it exhibits an IC50 of 200 nM [1]. This activity is a direct consequence of the compound's unique 4,5-difluoro substitution pattern, which is not present in the non-fluorinated analog, 2-(1H-pyrrol-1-yl)aniline, for which no comparable PDK1 inhibitory activity has been reported [2]. This provides a clear functional differentiation point for researchers selecting a starting point for PDK1 inhibitor programs.
| Evidence Dimension | PDK1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | 2-(1H-pyrrol-1-yl)aniline (non-fluorinated analog): No reported inhibitory activity against PDK1. |
| Quantified Difference | >5-fold difference in activity (assuming baseline inactivity) |
| Conditions | In vitro fluorometric assay with recombinant PDK1 protein, 1 hr incubation. |
Why This Matters
This demonstrates a functional gain-of-activity driven by the specific 4,5-difluoro substitution, which is critical for target engagement and downstream biological effects.
- [1] BindingDB. (2014). Affinity Data for BDBM103920 (4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline). IC50: 200 nM for PDK1 inhibition. US Patent 8569511. View Source
- [2] PubChem. (n.d.). 2-(1H-Pyrrol-1-yl)aniline. CAS 6025-60-1. No PDK1 inhibitory activity reported. View Source
